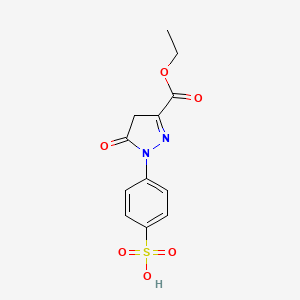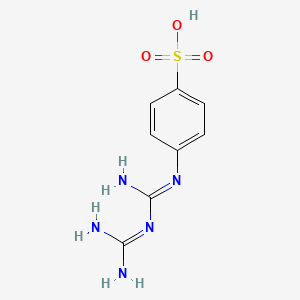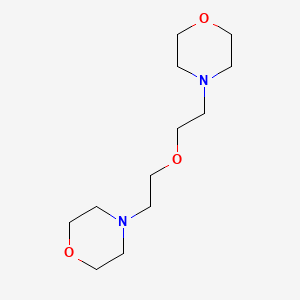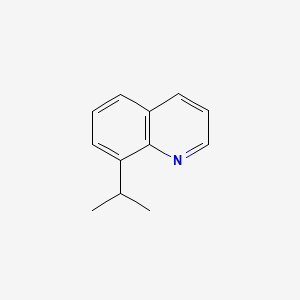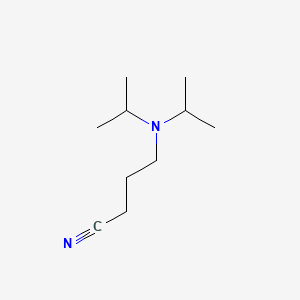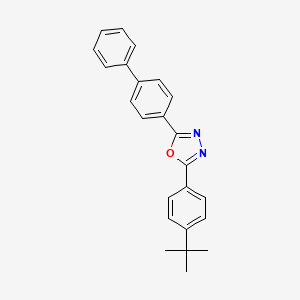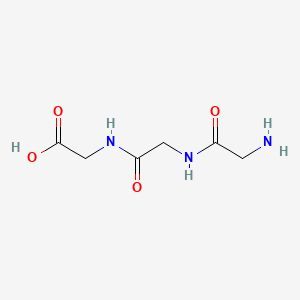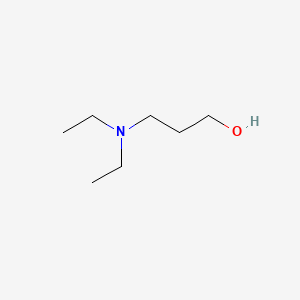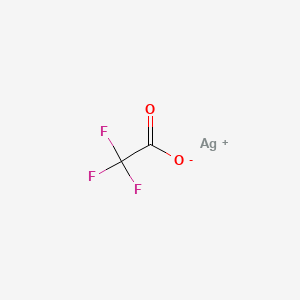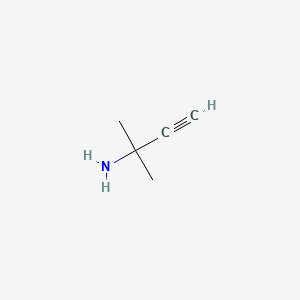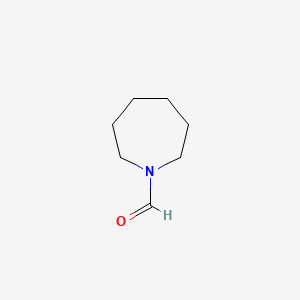
Hexahydro-1H-azepine-1-carbaldehyde
Vue d'ensemble
Description
Hexahydro-1H-azepine-1-carbaldehyde, also known as HHC, is a chemical compound that has gained significant attention in the field of scientific research. It is a cyclic aldehyde that is commonly used in the synthesis of various organic compounds. The chemical formula is C7H13NO and the molecular weight is 127.18422 g/mol .
Molecular Structure Analysis
The Hexahydro-1H-azepine-1-carbaldehyde molecule contains a total of 22 bonds. There are 9 non-H bonds, 1 multiple bond, 1 double bond, 1 seven-membered ring, and 1 tertiary amide (aliphatic) . The 2D and 3D chemical structure images of Hexahydro-1H-azepine-1-carbaldehyde provide a clear view of the atoms and bonds throughout the chemical structure model .Applications De Recherche Scientifique
Cyclization Modes and Chemical Synthesis
- Research has explored the temperature-dependent intramolecular cyclization modes in the synthesis of various azepine derivatives, including 5H-Benzo[e]pyrrolo[1,2-a]azepine-1-carbaldehydes. These studies are crucial for understanding the formation of complex heterocyclic compounds (Nayak, Kang, & Kim, 2017).
- Synthesis of tritium-labelled mecillinam, a potent β-lactam antibiotic, involved the use of azepine derivatives as intermediates. This highlights the role of azepines in the development of radiolabelled compounds for pharmaceutical applications (Frederiksen & Grue-Sørensen, 2003).
Development of Novel Heterocyclic Rings
- A new strategy for constructing 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one rings using tertiary enamides showcases the versatility of azepine derivatives in creating diverse heterocyclic structures (Zhu, Zhao, & Wang, 2015).
- The formation of pyrrolo[1,2-a]azepin-7(6H)-one skeletons through a phase-transfer catalyst promoted transformation illustrates the potential of azepine-based compounds in synthesizing complex aza-heterocycles (Huang & Shi, 2012).
Photophysical and Photochemical Studies
- The photophysical properties of coumarin-3-carbaldehyde (dihydrodinaphtho[2,1-c:1',2'-e]azepin-N-yl)imines have been investigated, demonstrating the significance of azepine derivatives in understanding solvent polarity effects on fluorescence characteristics (Cigáň et al., 2012).
- Studies on the photochemical behavior of 3H-azepine have led to the discovery of novel tricyclic and ten-membered-ring derivatives, expanding the understanding of azepine's reactivity under light irradiation (Satake et al., 2001).
Application in Organic Synthesis
- The synthesis of novel 1,5-Benzodiazepine derivatives containing a Thieno[2, 3-d] Pyrimidine core unit from chalcones demonstrates the application of azepine derivatives in creating biologically active molecules with potential antimicrobial activities (Prabhakar et al., 2017).
- The synthesis of 2,5-dihydro-1H-benzo[c]azepines via decarboxylative annulations shows the versatility of azepine derivatives in generating polycyclic ring systems, highlighting their role in efficient and scalable organic syntheses (Tang et al., 2015).
Safety And Hazards
Hexahydro-1H-azepine-1-carbaldehyde is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2) and serious eye irritation (Category 2). It may also cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid prolonged exposure, not to breathe vapor, and to use caution when handling .
Propriétés
IUPAC Name |
azepane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-8-5-3-1-2-4-6-8/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPVTTKYSPOWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179802 | |
| Record name | Hexahydro-1H-azepine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydro-1H-azepine-1-carbaldehyde | |
CAS RN |
25114-81-2 | |
| Record name | N-Formylhexahydroazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25114-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1H-azepine-1-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025114812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25114-81-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexahydro-1H-azepine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydro-1H-azepine-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

